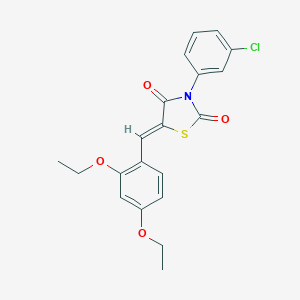
3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as DCDPE, is a synthetic compound that has been widely used in scientific research. This molecule has been found to exhibit a range of biological and pharmacological properties that make it a useful tool for investigating various biochemical and physiological processes.
作用機序
3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to act as a positive allosteric modulator of the GABA(A) receptor. This means that it enhances the activity of the receptor by binding to an allosteric site on the receptor, which is distinct from the site where the neurotransmitter GABA binds. By enhancing the activity of the GABA(A) receptor, 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione can increase the inhibitory effect of GABA, leading to a reduction in neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione are largely related to its ability to modulate the activity of the GABA(A) receptor. By enhancing the activity of this receptor, 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione can produce a range of effects, including sedation, anxiolysis, and muscle relaxation. 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been found to exhibit anticonvulsant properties, making it a potential treatment for epilepsy.
実験室実験の利点と制限
The main advantage of using 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its ability to selectively modulate the activity of the GABA(A) receptor. This makes it a useful tool for investigating the role of this receptor in various physiological and pathological processes. However, one limitation of using 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione is that it can be difficult to obtain in pure form, which can make it challenging to perform accurate experiments.
将来の方向性
There are several future directions for research involving 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione. One area of interest is in the development of new drugs that target the GABA(A) receptor. 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione could serve as a starting point for the development of novel compounds that exhibit greater selectivity and potency for this receptor. Another area of interest is in the investigation of the role of the GABA(A) receptor in various neurological disorders, such as anxiety, depression, and epilepsy. By better understanding the mechanisms underlying these disorders, it may be possible to develop more effective treatments. Finally, there is also potential for the use of 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione in the development of new imaging techniques for studying the GABA(A) receptor in vivo.
合成法
The synthesis of 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione can be achieved through the reaction of 3-chlorophenyl isothiocyanate with 2,4-diethoxybenzaldehyde in the presence of a base such as sodium hydroxide. This reaction leads to the formation of the corresponding thiosemicarbazone, which can be further cyclized with maleic anhydride to yield 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione.
科学的研究の応用
3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been used extensively in scientific research, particularly in the fields of pharmacology and biochemistry. One of the main applications of 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione is in the study of the GABA(A) receptor, a type of receptor that is involved in the regulation of neurotransmission in the brain. 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to modulate the activity of this receptor, making it a useful tool for investigating the mechanisms underlying neurotransmission.
特性
製品名 |
3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C20H18ClNO4S |
分子量 |
403.9 g/mol |
IUPAC名 |
(5Z)-3-(3-chlorophenyl)-5-[(2,4-diethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H18ClNO4S/c1-3-25-16-9-8-13(17(12-16)26-4-2)10-18-19(23)22(20(24)27-18)15-7-5-6-14(21)11-15/h5-12H,3-4H2,1-2H3/b18-10- |
InChIキー |
CAGRCJPGXVCSCF-ZDLGFXPLSA-N |
異性体SMILES |
CCOC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)OCC |
SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)OCC |
正規SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301116.png)
![3-(4-chlorophenyl)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301117.png)
![3-(4-chlorophenyl)-5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301118.png)
![3-(4-chlorophenyl)-5-[(1-{4-nitro-2-methylphenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B301119.png)
![3-(4-chlorophenyl)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301120.png)
![Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B301125.png)

![5-[4-(Allyloxy)benzylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301128.png)
![3-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301129.png)
![(2-chloro-4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B301131.png)
![2-Chloro-5-(5-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B301133.png)

![3-(4-Chlorophenyl)-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301137.png)